2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol
Description
2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is a propanolamine derivative featuring a secondary amine group at the 2-position of the propanol backbone, substituted with a 1-(4-ethylphenyl)ethyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the ethylphenyl group and hydrogen-bonding capacity from the hydroxyl and amine groups.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(4-ethylphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-12-5-7-13(8-6-12)11(3)14-10(2)9-15/h5-8,10-11,14-15H,4,9H2,1-3H3 |
InChI Key |
JJKSUDSJMSNTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction of 4-Ethylbenzylamine with Epichlorohydrin
This approach is well-documented in the literature, where the primary amine reacts with epichlorohydrin to form a chlorohydrin intermediate, which is subsequently converted into the amino alcohol.
4-Ethylbenzylamine + Epichlorohydrin → this compound
- Dissolve 4-ethylbenzylamine in an appropriate solvent such as ethanol.
- Add epichlorohydrin slowly under stirring at room temperature.
- Maintain the reaction under controlled pH (often slightly basic) to facilitate nucleophilic substitution.
- After completion, the product is purified via chromatography or crystallization.
- The process benefits from continuous flow reactors to improve yield and purity, as detailed in the synthesis of related amino alcohols.
Reductive Amination Approach
Method B: Reductive Amination of Propan-1,2-diol Derivatives
This method involves the formation of the amino alcohol via reductive amination of a suitable aldehyde or ketone precursor with the aromatic amine.
- Synthesize or procure propan-1,2-diol derivatives bearing the aromatic group.
- React with 1-(4-ethylphenyl)ethylamine under reductive conditions, typically using sodium cyanoborohydride (NaBH₃CN) or similar reducing agents.
- The reaction proceeds via imine formation followed by reduction to give the amino alcohol.
Propan-1,2-diol derivative + 1-(4-ethylphenyl)ethylamine → Reductive amination → this compound
- Similar reductive amination protocols are employed in the synthesis of amino alcohols with aromatic substituents, demonstrating high stereoselectivity when chiral auxiliaries or catalysts are used.
Asymmetric Synthesis and Chiral Resolution
Method C: Enantioselective Hydrogenation
Given the importance of stereochemistry, asymmetric hydrogenation techniques are utilized to obtain enantiomerically pure This compound .
- Prepare a prochiral precursor, such as a ketone or imine, bearing the aromatic group.
- Subject it to catalytic asymmetric hydrogenation using chiral phosphine ligands and transition metal catalysts (e.g., Rh, Ru, or Pd complexes).
- The process is optimized to favor the formation of a specific enantiomer with high enantiomeric excess (ee).
- Asymmetric hydrogenation of related amino ketones has been extensively studied, achieving enantiomeric purities exceeding 99% ee.
Patent-Driven Synthetic Routes
Method D: Patent-Backed Synthesis
A notable patent describes a process involving the asymmetric hydrogenation of amino ketones derived from aromatic precursors, followed by chiral resolution or enzymatic resolution to obtain the desired stereoisomer.
- Synthesis of amino ketone intermediates via nucleophilic addition or reductive amination.
- Enantioselective hydrogenation using chiral phosphine ligands.
- Purification and isolation of the optically active amino alcohol.
Data Table Summarizing Key Methods
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Structural Analogues
1-(4-Ethylphenyl)-2-(methylamino)propan-1-ol
- Structural Difference: Replaces the [1-(4-ethylphenyl)ethyl]amino group with a methylamino group.
- Key Data: Property 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol 1-(4-Ethylphenyl)-2-(methylamino)propan-1-ol Molecular Formula C₁₃H₂₁NO C₁₂H₁₉NO Substituent Complexity Branched ethylphenyl-ethylamine Simple methylamine Detected Active Cpds. Not reported None (as per analytical reports)
2-Amino-1-(4-methylphenyl)propan-1-ol
- Structural Difference : Features a 4-methylphenyl group instead of 4-ethylphenyl.
- Key Data: Property this compound 2-Amino-1-(4-methylphenyl)propan-1-ol Aromatic Substituent Ethyl Methyl Molecular Weight ~219.3 g/mol ~177.2 g/mol Lipophilicity (Predicted) Higher (due to ethyl group) Lower
Implications : The ethyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to the methyl analog, making the target compound more suitable for central nervous system targets .
Pharmacologically Relevant Analogues
Buphenine Hydrochloride (1-(4-Hydroxyphenyl)-2-(1-methyl-3-phenylpropylamino)propan-1-ol)
- Structural Difference: Contains a 4-hydroxyphenyl group and a bulkier 1-methyl-3-phenylpropylamino substituent.
- Pharmacological Profile :
- Comparison: Parameter Target Compound Buphenine Aromatic Group 4-Ethylphenyl (non-polar) 4-Hydroxyphenyl (polar) Therapeutic Use Not established (predicted CNS activity) Peripheral vascular disease
GBR 12909 Derivatives (e.g., Compound 33)
- Structural Difference: Piperazine-based backbone vs. propanolamine.
- Pharmacological Data :
- Implications: The target compound’s propanolamine structure may offer distinct binding kinetics at dopamine transporters (DAT) compared to piperazine derivatives, though both share amine-mediated interactions .
1-Amino-2-(4-benzyloxy-phenyl)propan-2-ol
- Structural Difference : Benzyloxy-phenyl group instead of ethylphenyl.
- Safety Data :
- Comparison: Property Target Compound 1-Amino-2-(4-benzyloxy-phenyl)propan-2-ol Aromatic Substituent Ethylphenyl Benzyloxy-phenyl Reactivity Lower (stable alkyl group) Higher (benzyloxy may undergo hydrolysis)
Biological Activity
2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol, also known as 2-[(4-ethylphenyl)methylamino]propan-1-ol, is a compound with significant pharmacological potential due to its structural characteristics. It features an ethyl group attached to a phenyl ring, an amino group, and a hydroxyl group, contributing to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H23NO
- Molecular Weight : Approximately 193.28 g/mol
- Structure : The compound contains a propanol backbone which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Modulation : The compound can modulate the activity of specific enzymes, potentially influencing metabolic pathways.
- Receptor Interaction : It may act on various receptors, leading to altered cellular responses and signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, possibly through serotonin modulation.
- Analgesic Effects : The compound may exhibit pain-relieving properties, warranting further investigation in pain management contexts.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Synthesis and Evaluation :
- In Vitro Studies :
-
Comparative Analysis :
- A comparative analysis with structurally similar compounds revealed that variations in substituents significantly affect reactivity profiles and biological activities. For instance, compounds with different alkyl groups showed varied interactions with target enzymes .
Data Table: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-{[(4-Methylphenyl)ethyl]amino}propan-1-ol | Methyl group instead of ethyl | Different reactivity and potential biological activity |
| 2-{[(4-Chlorophenyl)ethyl]amino}propan-1-ol | Chlorine atom on the phenyl ring | Altered chemical properties and interactions |
| 2-{[(4-Methoxyphenyl)ethyl]amino}propan-1-ol | Methoxy group influencing solubility | Changes in reactivity due to electron-donating effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 4-ethylacetophenone with propan-1-ol derivatives under basic conditions (e.g., NaBH₄/MeOH) facilitates amine bond formation. Palladium-catalyzed coupling reactions may optimize stereoselectivity (used in structurally similar iodophenyl derivatives). Key parameters include pH (8–10), temperature (60–80°C), and catalyst loading (1–5 mol%). Yield improvements (>70%) are achieved by slow addition of reducing agents to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the ethylphenyl moiety (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂ adjacent to the aromatic ring) and the amino-propanol backbone (δ 3.5–4.0 ppm for hydroxyl and amine protons).
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 238.18) and fragmentation patterns for structural validation.
- FT-IR : Peaks at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1600–1650 cm⁻¹ (C-N stretch) confirm functional groups.
Q. How can researchers screen the compound’s biological activity in preliminary assays?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) at 10–100 µM concentrations. Monitor IC₅₀ values via dose-response curves.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Compare results to structurally similar compounds (e.g., 4-ethylephedrine derivatives).
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) using HPLC quantification. For example, solubility in PBS (pH 7.4) is typically <1 mg/mL due to the hydrophobic ethylphenyl group.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for decomposition products (e.g., oxidation of the amino group).
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to achieve >90% enantiomeric excess.
Q. How do structural modifications at the ethylphenyl or amino-propanol regions affect biological activity?
- Methodological Answer :
- SAR Table :
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Ethyl → 4-Fluoro | 15 µM → 8 µM (kinase inhibition) | Enhanced electronegativity improves target binding. |
| Propanol → Butanol | 20 µM → 50 µM (cytotoxicity) | Increased hydrophobicity reduces cell permeability. |
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like β-adrenergic receptors.
Q. What methodologies address discrepancies in reported receptor binding affinities?
- Methodological Answer :
- Radioligand Displacement Assays : Standardize protocols (e.g., [³H]-ligand concentration, incubation time) to minimize variability. For example, inconsistent Ki values for adrenergic receptors may arise from differences in membrane preparation.
- Meta-Analysis : Pool data from multiple studies (n ≥ 5) using random-effects models to calculate weighted mean affinities and confidence intervals.
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Hypothesis Testing : Evaluate if discrepancies stem from cell-specific uptake mechanisms (e.g., overexpression of efflux pumps in resistant lines). Use flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation.
- Transcriptomic Profiling : Perform RNA-seq on responsive vs. non-responsive cells to identify differentially expressed genes (e.g., apoptosis regulators).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
